![molecular formula C11H9Cl2NO2S B14380173 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-78-6](/img/structure/B14380173.png)
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is an organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a sulfanyl group, and an oxazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one typically involves multiple steps. One common route starts with the preparation of the 3,4-dichlorophenylmethyl sulfide, which is then reacted with an appropriate oxazolone precursor under controlled conditions to form the target compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the oxazolone ring or the dichlorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazolone derivatives, dechlorinated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
科学研究应用
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one involves its interaction with molecular targets in biological systems. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxazolone ring can form hydrogen bonds with amino acid residues. The sulfanyl group may also participate in redox reactions, influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one: Similar structure but with a single chlorine atom, leading to different reactivity and biological activity.
5-({[(3,4-Dimethylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one: Contains methyl groups instead of chlorine, affecting its chemical properties and applications.
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-thiazol-3(2H)-one: Similar structure with a thiazolone ring instead of an oxazolone, leading to different chemical behavior.
Uniqueness
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dichlorophenyl and oxazolone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
属性
CAS 编号 |
89660-78-6 |
|---|---|
分子式 |
C11H9Cl2NO2S |
分子量 |
290.2 g/mol |
IUPAC 名称 |
5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-9-2-1-7(3-10(9)13)5-17-6-8-4-11(15)14-16-8/h1-4H,5-6H2,(H,14,15) |
InChI 键 |
XUGXEPUFOCOAMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CSCC2=CC(=O)NO2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


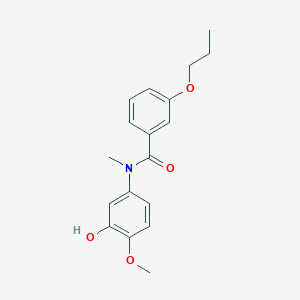
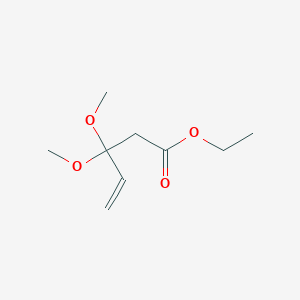
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
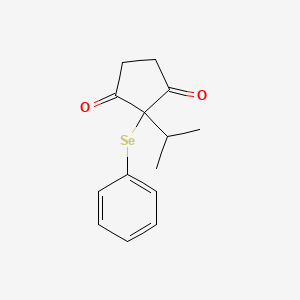

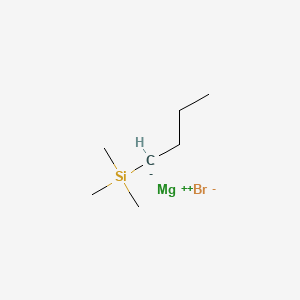
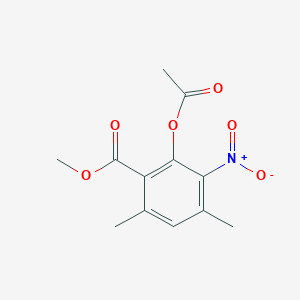
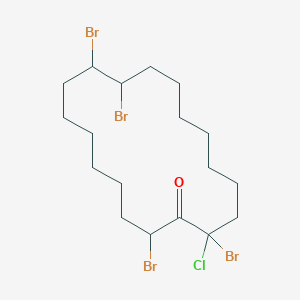
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)

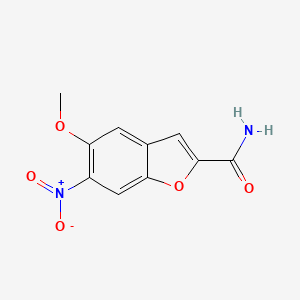
![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
